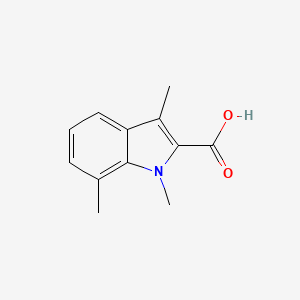

1,3,7-trimethyl-1H-indole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1,3,7-trimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15)13(3)10(7)9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDROSFAMVNTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649235 | |

| Record name | 1,3,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-77-1 | |

| Record name | 1H-Indole-2-carboxylic acid, 1,3,7-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Functionalization of Indole Core

One common approach involves starting from an indole scaffold and introducing the carboxylic acid group at the 2-position via selective carbonylation or carboxylation reactions. The methyl groups at positions 1, 3, and 7 can be introduced either before or after the carboxylation step depending on the synthetic route.

- Carbonylation Methods:

Palladium-catalyzed carbonylation reactions have been widely employed to introduce carboxyl groups into indole derivatives. For example, Pd(II) catalysts with co-catalysts such as KI under CO atmosphere enable the insertion of CO into aryl halides or alkynes, followed by cyclization to form indole-2-carboxylic acids.

Use of Substituted Indole Precursors

Another approach uses pre-functionalized indole derivatives such as 3-bromoindole-2-carboxylic acid or 5-nitroindole-2-carboxylic acid as starting materials. These intermediates undergo further substitution reactions to install methyl groups or other substituents.

- Buchwald–Hartwig Amination:

This palladium-catalyzed cross-coupling reaction allows the introduction of amine substituents at specific positions on the indole ring, which can be adapted for methylation or other alkylations.- Esterification of the carboxyl group is often performed first to protect it during subsequent reactions.

- Reaction conditions typically involve Pd(OAc)₂ catalyst, phosphine ligands, and base under inert atmosphere.

Fischer Indole Synthesis and Derivatization

Though more common for related indole derivatives, the Fischer indole synthesis can be adapted for the preparation of substituted indoles by reacting hydrazines with ketones or aldehydes under acidic conditions. Subsequent methylation and carboxylation steps can yield the target compound.

- Industrial scale synthesis may optimize this route using continuous flow reactors and advanced purification techniques to improve yield and purity.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd-Catalyzed Carbonylation | PdI₂, KI, CO/air, MeCN | 120 °C, 24 h | High regioselectivity, mild conditions | Requires CO handling, long reaction time | 65–80 |

| Buchwald–Hartwig Cross-Coupling | Pd(OAc)₂, phosphine ligands, base | 80–100 °C, inert atmosphere | Versatile for substitution patterns | Sensitive to moisture, expensive catalysts | 60–75 |

| Fischer Indole Synthesis + Methylation | Hydrazine, ketone/aldehyde, acid catalyst | Reflux, acidic medium | Well-established, scalable | Multi-step, may require protection/deprotection | 50–70 |

Detailed Research Findings

Catalytic Carbonylation:

Research demonstrates that Pd(II) catalysts efficiently mediate the carbonylation of aryl halides or alkynes to form indole-2-carboxylic acids with high selectivity. The presence of KI enhances catalyst stability and turnover. The use of a CO/air mixture regenerates Pd(II) from Pd(0), maintaining catalytic activity.Substituted Indole Synthesis:

The use of 3-bromoindole-2-carboxylic acid as a precursor allows selective functionalization at the C3 position. Esterification protects the carboxyl group during cross-coupling reactions. Subsequent methylation at N-1 and C-7 positions can be achieved via alkylation reactions under basic conditions.Industrial Considerations:

Scale-up involves optimizing reaction times, temperatures, and purification steps. Continuous flow reactors improve heat and mass transfer, enhancing yield and reproducibility. Purification often involves crystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Analytical and Purification Notes

Purification:

Recrystallization from suitable solvents (e.g., DMF/acetic acid mixtures) and chromatographic methods (HPLC, flash chromatography) are standard to isolate pure this compound.Characterization: Confirmatory techniques include NMR (1H and 13C), HRMS, and FT-IR spectroscopy to verify methyl substitution patterns and carboxylic acid presence.

Análisis De Reacciones Químicas

Types of Reactions: 1,3,7-trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

While the search results do not provide specific applications, data tables, or case studies for "1,3,7-trimethyl-1H-indole-2-carboxylic acid," they do offer insights into the broader applications of indole-2-carboxylic acid derivatives, which can inform potential research directions for the trimethyl derivative .

Here's what the search results suggest:

Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

- General Application: Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, an enzyme crucial for the viral life cycle .

- Mechanism of Action: These derivatives can inhibit the strand transfer of HIV-1 integrase by chelating magnesium ions within the enzyme's active site . Compound 3 showed a chelating triad motif between the indole-2-carboxylic acid scaffold and the two metals within the active site. A hydrophobic interaction was also observed between the indole core and dA21 .

- Structural Optimizations: Research has shown that modifying the indole core at positions C3 and C6 can improve the integrase inhibitory effect . For instance, introducing long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position, or adding halogenated anilines at the C6 position, can significantly enhance activity .

- Specific Compounds: Compound 20a , a derivative of indole-2-carboxylic acid, markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM . The C3 long branch of 20a extended to the hydrophobic cavity near the integrase active site and interacted with Tyr143 and Asn117 .

- Structure-Activity Relationship: Introducing C6-halogenated benzene and a C3 long branch to the indole core increases the inhibitory activity against HIV-1 integrase .

Potential Research Directions for this compound

Given the information on indole-2-carboxylic acid derivatives, here are potential research directions for this compound:

- Antiviral Activity: Investigate its potential as an HIV-1 integrase inhibitor, considering its structural similarity to other active indole-2-carboxylic acid derivatives .

- Mechanism of Action: Explore whether it chelates with metal ions in a similar fashion to compound 3 , and whether it interacts with viral DNA .

- Structural Modifications: Synthesize and test derivatives with modifications at different positions to optimize its activity .

- Binding Interactions: Analyze how it interacts with the hydrophobic cavity near the active site of integrase, and whether it forms hydrogen bonds or π-π stacking interactions .

Mecanismo De Acción

The mechanism of action of 1,3,7-trimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Structural Isomers with Varied Methyl Group Positions

The position of methyl substituents significantly influences physicochemical and biological properties:

Key Observations :

Methoxy-Substituted Analogues

Methoxy groups introduce electron-withdrawing effects, altering acidity and reactivity:

Comparison with 1,3,7-Trimethyl Derivative :

Benzyl- and Halogen-Substituted Analogues

Bulkier substituents like benzyl or halogen groups modify steric and electronic profiles:

Key Differences :

Actividad Biológica

1,3,7-trimethyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is noted for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Binding : Indole derivatives have been found to bind with high affinity to multiple receptors, influencing cellular signaling pathways and gene expression.

- Enzyme Inhibition : This compound exhibits inhibitory activity against specific enzymes, which can lead to antiviral and anticancer effects. For instance, it has been shown to inhibit HIV-1 integrase strand transfer .

Biochemical Pathways

This compound influences several biochemical pathways:

- Cell Signaling : The compound modulates pathways involved in cell proliferation and apoptosis. It affects gene expression related to these processes.

- Metabolic Interactions : It interacts with various enzymes and cofactors, impacting metabolic flux and levels of metabolites within cells.

Antiviral Activity

A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase. The compound's binding conformation analysis revealed that the indole core chelates Mg²⁺ ions in the active site of the integrase enzyme. Structural optimizations led to derivatives with significantly improved inhibitory effects (IC₅₀ values as low as 0.13 μM) compared to the parent compound .

Anticancer Potential

Research has shown that indole derivatives can induce apoptosis in cancer cells. For example, modifications at specific positions on the indole ring have resulted in enhanced cytotoxicity against various cancer cell lines. The introduction of halogenated groups significantly increased the anticancer activity of these compounds .

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Parent Compound | 12.41 | HIV-1 Integrase |

| Optimized Derivative (20a) | 0.13 | HIV-1 Integrase |

| Modified Indoles | 0.48 - 2.78 | MCF-7 Cancer Cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,7-trimethyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via multi-step procedures starting from indole derivatives. For example:

- Step 1 : Vilsmeier–Haack formylation of a substituted indole intermediate to introduce a formyl group at the 3-position .

- Step 2 : Ester hydrolysis using LiOH·H₂O in THF/water at 50°C to convert esters to carboxylic acids .

- Step 3 : Methylation at the 1-, 3-, and 7-positions using alkyl halides (e.g., methyl iodide) with Cs₂CO₃ as a base in DMF .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

- NMR : ¹H/¹³C NMR to confirm methyl group positions and carboxylic acid functionality.

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C₁₂H₁₃NO₂; theoretical 203.095 g/mol) .

- Melting Point : Compare observed values (e.g., 232–234°C for analogous indole-2-carboxylic acids) with literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Case Study : Discrepancies in ester hydrolysis efficiency (e.g., 50°C vs. room temperature) .

- Resolution Strategy :

- Perform kinetic studies to identify optimal hydrolysis conditions (e.g., LiOH·H₂O in THF/water at 50°C vs. NaOH in ethanol).

- Use DOE (Design of Experiments) to evaluate interactions between temperature, solvent polarity, and base strength.

- Validate results with LC-MS to track intermediate conversion .

Q. What experimental approaches are recommended for studying the biological activity of this compound?

- Pharmacological Assays :

- In Vitro : Evaluate inhibition of FOXM1 transcription factor using luciferase reporter assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular Docking : Simulate interactions with FOXM1’s DNA-binding domain using software like AutoDock Vina, referencing the compound’s methyl groups as potential steric modulators .

- Toxicity Screening : Assess cytotoxicity via MTT assays in normal cell lines (e.g., HEK293) to establish selectivity indices .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Stability Protocols :

- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .

- Recommended Storage : Store at +4°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.